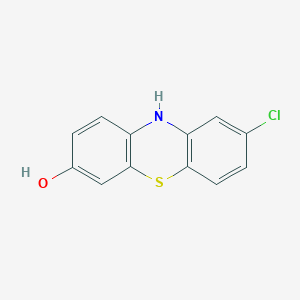

8-Chloro-10H-phenothiazin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-10H-phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNOS/c13-7-1-4-11-10(5-7)14-9-3-2-8(15)6-12(9)16-11/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAFBHJSFCQEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC3=C(N2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347246 | |

| Record name | 8-Chloro-10H-phenothiazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-32-6 | |

| Record name | 2-Chloro-7-hydroxyphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-10H-phenothiazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-7-HYDROXYPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MQC1JTJ7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of Phenothiazine Compounds

Established Synthetic Pathways for the Phenothiazine (B1677639) Core Structure

The phenothiazine nucleus is a privileged scaffold in medicinal chemistry. researchgate.net The classical and most common methods for the synthesis of the phenothiazine core involve the reaction of diphenylamine (B1679370) with sulfur. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. rsc.org Another established route is the Smiles rearrangement, which can be induced by halogens. scispace.com Additionally, the reaction of halo nitrobenzene (B124822) precursors with halo thiophenol derivatives via an Ullmann-type reaction is a known method for constructing the phenothiazine skeleton. rsc.org More contemporary approaches have also been developed to enhance the diversity and sustainability of phenothiazine synthesis, including methods assisted by heterogeneous catalysts, microwaves, and ultrasound. researchgate.net For instance, an ultrasound-mediated approach has been reported for the synthesis of a phenothiazine derivative through a Claisen-Schmidt condensation. researchgate.net

Targeted Synthesis of 8-Chloro-10H-phenothiazin-3-ol and its Analogues

The synthesis of specifically substituted phenothiazines like this compound requires regioselective control. This compound, with a chlorine atom at the C-8 position and a hydroxyl group at the C-3 position, is a valuable intermediate in the pharmaceutical industry, particularly for antipsychotic medications. lookchem.com Its synthesis would likely involve a multi-step process, beginning with appropriately substituted precursors. One plausible approach could involve the reaction of a substituted aminothiophenol with a substituted quinone, a method known to produce angular polycyclic phenothiazinones. juniperpublishers.com

The hydroxyl group at the C-3 position of this compound is a key site for functionalization. The presence of the free phenol (B47542) allows for various chemical transformations. Electrochemical methods have been shown to be effective for the ortho-C–H functionalization of phenols. researchgate.netmdpi.com For instance, an electro-oxidative and regioselective C–H azolation of free phenols has been reported, which proceeds under external oxidant-free conditions. researchgate.netmdpi.com Copper-catalyzed ortho-aminomethylation of phenols is another strategy that could be employed to introduce new functional groups adjacent to the hydroxyl moiety. mdpi.com These methods provide a means to introduce further complexity and potentially modulate the biological activity of the parent molecule.

The nitrogen atom at the N-10 position of the phenothiazine ring is a primary site for modification, and substitution at this position is crucial for the activity of many phenothiazine-based drugs. slideshare.net A variety of substituents can be introduced at the N-10 position, often in the form of alkyl or acyl groups. nih.govacs.org For instance, N-alkylation can be achieved by reacting the phenothiazine with alkyl halides. beilstein-journals.org The synthesis of N-10 carbonyl-substituted phenothiazines has also been explored, which can be accomplished by reacting phenothiazines with acyl chlorides. nih.govnih.gov These modifications can significantly impact the compound's properties. The presence of a side chain, such as the dimethylamino propyl group in some phenothiazine drugs, is a scaffold that allows for further structural modifications to enhance efficacy. solubilityofthings.com

The benzene (B151609) rings of the phenothiazine core can be substituted at various positions, with C-2, C-3, C-7, and C-8 being common sites for functionalization. rsc.org Halogenation, in particular, is a key strategy for creating precursors for further cross-coupling reactions. rsc.org The introduction of a chlorine atom at the C-8 position, as in this compound, is a critical modification. Halogenation of phenothiazines can enhance membrane binding and permeation. researchgate.net For example, replacing a hydrogen atom with a chlorine atom at the C-2 position has been shown to increase the free energy of partitioning into a lipid membrane. researchgate.net Direct and regioselective functionalization to introduce a sulfhydryl group at the C-2 position has also been described, which can then be converted to other functionalities. google.com

Molecular Hybridization and Bioconjugation Strategies for Enhanced Bioactivity

Molecular hybridization is a powerful strategy for developing new compounds with improved efficacy by combining two or more pharmacophoric units. nih.govmdpi.com This approach has been successfully applied to phenothiazine derivatives to create hybrids with a wide range of biological activities. nih.govmdpi.com

The phenothiazine scaffold can be conjugated with various other bioactive moieties to create hybrid molecules. For example, phenothiazine has been hybridized with dithiocarbamates and 1,2,3-triazoles to generate compounds with antiproliferative activity. researchgate.netmdpi.com The linkage of a 1,2,3-triazole unit, known for its tubulin polymerization inhibitory effect, with a phenothiazine scaffold has resulted in potent antitumor agents. mdpi.com The synthesis of phenothiazine-incorporated 1,2,3-triazole hybrids has also been explored for developing new antimicrobial agents. nih.gov These hybridization strategies highlight the versatility of the phenothiazine core in the design of new therapeutic agents.

PEGylation and TEGylation for Modified Pharmacological Profiles

The modification of phenothiazine compounds through PEGylation (attachment of polyethylene (B3416737) glycol) and TEGylation (attachment of triethylene glycol) has emerged as a significant strategy to alter their pharmacological profiles. These modifications are primarily aimed at improving drug-like properties, such as solubility, stability, and pharmacokinetic parameters, which can lead to enhanced therapeutic efficacy and reduced toxicity.

Research into the PEGylation of the core phenothiazine structure has demonstrated a synergistic effect between the phenothiazine scaffold and the attached PEG unit, contributing to both improved tumor growth inhibition and enhanced biocompatibility. orientjchem.orgresearchgate.net Studies have shown that attaching polyethylene glycol (PEG) to the nitrogen atom of the phenothiazine ring can lead to a significant decrease in toxicity. orientjchem.orgresearchgate.netnih.gov For instance, the median lethal dose (LD50) in mice for phenothiazine was substantially increased after PEGylation. orientjchem.orgresearchgate.net

The synthesis of these derivatives typically involves the N-alkylation of the phenothiazine core. orientjchem.org Two primary methods for attaching PEG to the nitrogen atom of phenothiazine have been explored: through an ether linkage and an ester linkage. orientjchem.orgresearchgate.netnih.gov These synthetic routes have yielded PEGylated phenothiazine derivatives with promising antitumor activities. orientjchem.orgresearchgate.netnih.gov In vitro studies have shown that these modified compounds exhibit significant inhibitory concentrations (IC50) against various cancer cell lines. orientjchem.orgresearchgate.net The mechanism of action for the enhanced antitumor effect is thought to involve the formation of nanoaggregates and the cleavage of the ester bond, which are key factors in inhibiting cancer cell proliferation and improving biocompatibility. orientjchem.orgresearchgate.net

Similarly, TEGylation has been investigated to functionalize phenothiazine derivatives. tandfonline.comresearchgate.net The introduction of a triethylene glycol unit onto the phenothiazine heterocycle is intended to improve the material's swellability, a property that can be advantageous in certain therapeutic applications. mdpi.com TEGylated phenothiazine derivatives have been functionalized with formyl and sulfonamide units, and their antitumor activity has been evaluated. tandfonline.comresearchgate.net Research has indicated that TEGylated derivatives can exhibit high selectivity and specificity for certain cancer cell lines. tandfonline.com The presence of the TEG unit, in combination with other functional groups, has been shown to influence the cytotoxic activity of these compounds. tandfonline.com

Table 1: Comparison of Pharmacological Effects of Modified Phenothiazines

| Modification | Effect on Pharmacological Profile | Example Derivative(s) | Key Research Finding |

| PEGylation | Reduced toxicity, enhanced antitumor activity | 10-(methoxy poly(ethylene glycol))-10H-phenothiazine | Significant increase in LD50 and potent inhibition of tumor growth. orientjchem.orgresearchgate.net |

| TEGylation | High selectivity and specificity for certain cancer cells | 10-(triethylene glycol)-10H-phenothiazine-3-carbaldehyde | Demonstrated high selectivity and increased specificity on HeLa cells. tandfonline.com |

Novel Synthetic Techniques for Phenothiazine Scaffold Diversification

The development of novel synthetic methodologies is crucial for the diversification of the phenothiazine scaffold, enabling the creation of new derivatives with potentially improved therapeutic properties. Modern techniques such as catalyst-assisted and microwave-assisted synthesis, as well as combinatorial chemistry, offer significant advantages over traditional methods.

Catalyst-Assisted and Microwave-Assisted Synthesis

Catalyst-assisted synthesis provides an efficient and environmentally friendly approach to constructing the phenothiazine core. Iron-catalyzed tandem C-S/C-N cross-coupling reactions have been developed for the synthesis of phenothiazines, offering tolerance for various functional groups. researchgate.net This method addresses some of the limitations of palladium and copper catalysts, such as poor substrate scope and regioselectivity. researchgate.net

Microwave-assisted organic synthesis (MAOS) has gained popularity for the synthesis of phenothiazine derivatives due to its ability to significantly shorten reaction times and, in some cases, improve reaction yields. nih.govresearchgate.net This technique has been successfully applied to various reactions involving the phenothiazine scaffold, including:

Thionation of diphenylamines: Microwave irradiation of a mixture of a biphenyl (B1667301) amino derivative, sulfur, and iodine provides a rapid and efficient route to phenothiazine derivatives. orientjchem.org This method is noted to be more environmentally benign than conventional methods. orientjchem.org

Duff formylation: The microwave-assisted Duff formylation of phenothiazine with urotropine in acetic acid has been shown to produce good yields of 10(H)-3-formyl-phenothiazine in a significantly shorter time compared to classical methods. nih.govcdnsciencepub.com

Acetylation: Microwave-assisted acetylation of phenothiazine substrates has been found to be highly chemoselective, yielding N-acetyl-phenothiazine derivatives in almost quantitative yields. cdnsciencepub.com

The use of "dry media" in conjunction with microwave activation for the thionation of diphenylamines represents a clean, efficient, and selective method for preparing phenothiazine derivatives. tandfonline.com

Table 2: Overview of Microwave-Assisted Reactions for Phenothiazine Synthesis

| Reaction Type | Reagents/Conditions | Key Advantage(s) |

| Thionation | Biphenyl amino derivative, sulfur, iodine, microwave irradiation | Environmentally benign, improved yield, shorter reaction time. orientjchem.org |

| Duff Formylation | Phenothiazine, urotropine, acetic acid, microwave irradiation | Shorter reaction times, good yields. nih.govcdnsciencepub.com |

| Acetylation | Phenothiazine derivatives, acetic anhydride, phosphoric acid, microwave irradiation | High chemoselectivity, almost quantitative yields. cdnsciencepub.com |

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful strategy for the rapid and efficient synthesis of large libraries of compounds, which can then be screened for biological activity. wikipedia.org This approach allows for the generation of a vast number of structurally diverse molecules from a common scaffold. nih.gov

For phenothiazine derivatives, combinatorial synthesis can be employed to create a focused library of compounds for screening against specific biological targets. researchgate.net The process often involves solid-phase synthesis, where a starting material is anchored to a solid support, and subsequent reactions are carried out to build a library of molecules. wikipedia.org This technique simplifies the purification process and allows for the systematic generation of a large number of derivatives. wikipedia.org

The split-mix synthesis method is a common strategy in combinatorial chemistry, where a solid support is divided into portions, each reacting with a different building block, and then all portions are mixed together before the next cycle of reactions. wikipedia.org This allows for the exponential generation of a diverse library of compounds. While specific applications of combinatorial chemistry to "this compound" are not extensively documented, the principles of this methodology are directly applicable to the diversification of this scaffold. By systematically introducing a variety of substituents at different positions of the phenothiazine ring, a library of novel derivatives of "this compound" could be generated for subsequent biological evaluation.

Structure Activity Relationship Sar and Advanced Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for 8-Chloro-10H-phenothiazin-3-ol and its analogs has been instrumental in correlating the structural features of these molecules with their biological activities. These models provide a predictive framework for designing new compounds with enhanced efficacy.

Development and Validation of 2D and 3D QSAR Models

The development of QSAR models for phenothiazine (B1677639) derivatives, including structures analogous to this compound, has been a key area of research. Both 2D and 3D QSAR models have been constructed to understand the structural requirements for various biological activities, such as antipsychotic and anticancer effects.

For instance, in studies on related phenothiazine derivatives, 2D-QSAR models have been developed using techniques like multiple linear regression (MLR) and artificial neural networks (ANN). These models typically use a variety of molecular descriptors to predict biological activity. The robustness and predictive power of these models are rigorously validated using internal and external validation techniques, including leave-one-out cross-validation (q²) and the calculation of the predictive R² (R²pred).

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided deeper insights into the steric and electrostatic field requirements for optimal interaction with biological targets. These models generate 3D contour maps that visualize the regions around the molecule where modifications would likely lead to an increase or decrease in activity. For phenothiazines, these maps often highlight the importance of the tricyclic core, the nature and position of substituents on the rings, and the properties of the side chain at the N10 position.

Identification of Molecular Descriptors Correlated with Biological Activity

A critical aspect of QSAR modeling is the identification of molecular descriptors that have a significant correlation with the biological activity of the compounds. For phenothiazine derivatives, a range of descriptors has been found to be important.

Key Molecular Descriptors for Phenothiazine Activity

| Descriptor Type | Specific Descriptor Examples | Correlation with Activity |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | These descriptors relate to the electronic distribution and reactivity of the molecule and often influence receptor binding and metabolic stability. |

| Steric | Molar refractivity, Molecular volume, Principal moments of inertia | These descriptors are related to the size and shape of the molecule and are crucial for fitting into the binding pocket of a target protein. |

| Hydrophobic | LogP (octanol-water partition coefficient) | This descriptor is a measure of the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in receptors. |

| Topological | Wiener index, Kier & Hall shape indices | These descriptors encode information about the connectivity and branching of the molecule and have been shown to correlate with various biological activities. |

| Quantum Chemical | Atomic charges, Bond orders | These descriptors provide detailed information about the electronic structure of the molecule and can be important for understanding specific intermolecular interactions. |

The presence of the electron-withdrawing chloro group at the 8-position and the hydrogen-bonding hydroxyl group at the 3-position of this compound would significantly influence these descriptors. The chloro group would impact the electronic properties, while the hydroxyl group would affect both electronic and hydrophobic characteristics, as well as its potential for hydrogen bonding interactions.

Pharmacophore-Based Drug Design and Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For phenothiazine derivatives, pharmacophore models have been developed to guide the design of new compounds and for virtual screening of chemical databases to identify novel active scaffolds.

A typical pharmacophore model for a phenothiazine derivative might include features such as:

Aromatic rings: The phenothiazine core provides two aromatic rings that can engage in π-π stacking interactions with aromatic residues in a binding site.

Hydrogen bond acceptor/donor: The nitrogen and sulfur atoms in the central ring, as well as the hydroxyl group in this compound, can act as hydrogen bond acceptors or donors.

Positive ionizable feature: The nitrogen atom in the side chain at the N10 position is often protonated at physiological pH, providing a positive charge that can interact with negatively charged residues.

These pharmacophore models are then used as 3D queries to search large chemical databases for molecules that match the required features and spatial constraints. This approach has been successful in identifying novel phenothiazine-like compounds with potential therapeutic activities.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor). These methods have been extensively applied to phenothiazine derivatives to understand their mechanism of action at the molecular level.

Elucidation of Ligand-Receptor Binding Modes

Molecular docking studies have been crucial in elucidating the binding modes of phenothiazine derivatives within the active sites of various protein targets, including dopamine (B1211576) receptors, cholinesterases, and various kinases. nih.gov These studies have revealed that the tricyclic phenothiazine core typically anchors the molecule in a hydrophobic pocket of the receptor.

Key interactions observed in docking studies of phenothiazine derivatives include:

Hydrophobic interactions: The phenothiazine ring system often forms extensive van der Waals and hydrophobic interactions with nonpolar amino acid residues.

Hydrogen bonds: The nitrogen and sulfur atoms of the phenothiazine core, as well as substituents like the hydroxyl group of this compound, can form hydrogen bonds with polar residues in the binding site.

Ionic interactions: The protonated nitrogen atom in the N10 side chain frequently forms a salt bridge with an acidic residue, such as aspartate or glutamate.

π-π stacking: The aromatic rings of the phenothiazine can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Molecular dynamics simulations are often used to refine the docked poses and to study the dynamic behavior of the ligand-receptor complex over time. These simulations can provide insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding.

Prediction of Enzyme Inhibition Mechanisms

For phenothiazine derivatives that act as enzyme inhibitors, molecular docking and MD simulations have been used to predict their inhibition mechanisms. nih.gov By analyzing the binding mode of the inhibitor in the enzyme's active site, researchers can identify which key catalytic residues are blocked or how the inhibitor prevents the substrate from binding.

For example, in the case of cholinesterase inhibition, docking studies have shown that phenothiazine derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual binding can effectively block the entry of the substrate (acetylcholine) and inhibit its hydrolysis. The specific interactions observed in these studies can explain the structure-activity relationships and guide the design of more potent and selective inhibitors.

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules like this compound. While specific DFT studies on this exact compound are limited, data from related phenothiazine derivatives can be extrapolated to understand its properties.

DFT calculations on phenothiazine derivatives have been used to determine various electronic properties, including net charges, bond lengths, dipole moments, and frontier molecular orbital energies (HOMO and LUMO) researchgate.net. These parameters are crucial for predicting the molecule's reactivity and potential sites for metabolic attack. For instance, the distribution of net charges can indicate regions of the molecule that are more susceptible to nucleophilic or electrophilic attack. In the case of 3-chloro phenothiazine, a related compound, the nitrogen atom has been shown to have a significant positive charge, suggesting its potential involvement in interactions researchgate.net.

Table 2: Calculated Electronic Properties of a Representative Phenothiazine Derivative (3-chloro phenothiazine) from DFT Studies

| Property | Calculated Value | Implication for Reactivity |

| Heat of Formation (PM3) | 63.10 kcal/mol | Thermodynamic stability of the molecule. |

| HOMO Energy (ab initio) | -0.296 a.u. | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy (ab initio) | 0.061 a.u. | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 0.357 a.u. | Indicator of chemical reactivity and stability. |

| Dipole Moment (ab initio) | 1.840 Debye | Measure of the molecule's overall polarity. |

Data adapted from a study on 3-chloro phenothiazine researchgate.net.

The phenothiazine molecule is characterized by a unique non-planar, tricyclic structure often described as a "butterfly" conformation. This conformation arises from the folding of the two outer benzene (B151609) rings along the axis connecting the sulfur and nitrogen atoms of the central thiazine (B8601807) ring nih.govresearchgate.net. DFT calculations are instrumental in determining the preferred geometry and the energetic landscape of this folding.

DFT studies on various phenothiazine derivatives have shown that the butterfly structure is not a result of crystal packing forces but is an inherent property of the molecule due to steric hindrance nih.gov. The central six-membered ring adopts a boat conformation. The conformational flexibility of the phenothiazine ring system is also an important factor in its biological activity, as it allows the molecule to adapt its shape to fit into the binding sites of various receptors and enzymes.

Phenothiazine derivatives can exist in different conformations, such as quasi-equatorial (eq) and quasi-axial (ax), which can be influenced by N-inversion or ring inversion nih.gov. These different conformations can have distinct photophysical and biological properties. The energetic barrier between these conformations can also be calculated using computational methods, providing insights into their interchangeability at physiological temperatures.

Table 3: Structural Parameters of the Phenothiazine Core from Computational and Experimental Data

| Parameter | Description | Typical Values |

| Butterfly Angle | The dihedral angle between the two outer benzene rings. | Varies with substitution, can be around 135° to 165° nih.govadatbank.ro. |

| ΘS (S-bending angle) | The bending angle around the sulfur atom in the central ring. | Approximately 98° nih.gov. |

| ΘN (N-bending angle) | The bending angle around the nitrogen atom in the central ring. | Approximately 117° nih.gov. |

Metabolic Transformations and Pharmacokinetic Profiles of Phenothiazine Derivatives

Elucidation of Major Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups on the phenothiazine (B1677639) molecule, preparing it for subsequent Phase II conjugation reactions. For phenothiazines, the principal Phase I pathways include hydroxylation, S-oxidation, and N-dealkylation.

Aromatic hydroxylation is a crucial metabolic step for many phenothiazine derivatives. The introduction of a hydroxyl (-OH) group, most commonly at the C-7 position of the phenothiazine ring system, is a frequently observed transformation. For instance, studies on chlorpromazine (B137089) and thioridazine (B1682328) have identified 7-hydroxy metabolites. nih.gov This hydroxylation is not merely a detoxification step; it can be a precursor to the formation of more reactive molecules. The initial 7-hydroxylation can be followed by further oxidation to create electrophilic intermediates. nih.gov

The sulfur atom in the central ring of the phenothiazine structure is susceptible to oxidation. This process, known as S-oxidation or sulfoxidation, leads to the formation of sulfoxide (B87167) metabolites. nih.govnih.govrsc.org For example, 5-sulfoxidation is a noted metabolic pathway for phenothiazines like promazine (B1679182), perazine (B1214570), and chlorpromazine. nih.govnih.gov This reaction can be catalyzed by various enzymes and may involve a phenothiazine cation radical as a reactive intermediate. rsc.org Further oxidation of the sulfoxide can lead to the formation of a sulfone.

Phenothiazine derivatives often possess an aliphatic side chain attached to the nitrogen atom (N-10) of the central ring. This side chain is a primary site for metabolic modification through N-dealkylation and N-oxidation. N-dealkylation involves the removal of alkyl groups from the side-chain nitrogen. For example, mono-N-demethylation and di-N-demethylation have been observed for chlorpromazine. nih.gov N-oxidation, the addition of an oxygen atom to the nitrogen, is also a significant pathway. In studies of the drug perazine, the N-oxide was often found to be the major metabolite. researchgate.net

Identification of Key Cytochrome P450 Isoenzymes Involved in Metabolism

The metabolic reactions described above are primarily catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). mdpi.com Specific isoenzymes within this family have been identified as key players in the metabolism of phenothiazines. The contribution of each isoenzyme can vary depending on the specific drug and even the species being studied. nih.gov

Key CYP isoenzymes involved in phenothiazine metabolism include:

CYP1A2 : This isoenzyme is heavily involved in the N-demethylation and 5-sulfoxidation of chlorpromazine in humans. nih.gov It also contributes to the metabolism of other phenothiazines like perazine. nih.gov

CYP2D6 : Plays a primary role in the bioactivation of chlorpromazine and thioridazine through hydroxylation. nih.gov It also participates in the N-demethylation of promazine and perazine in rats. nih.gov

CYP3A4 : Contributes to the 5-sulfoxidation of chlorpromazine, although to a lesser extent than CYP1A2. nih.gov

CYP2B2 (in rats) : Has been shown to be involved in the N-demethylation of promazine and perazine. nih.gov

Conversely, isoenzymes belonging to the CYP2C and CYP3A subfamilies appear to have a minimal role in the metabolism of certain phenothiazine neuroleptics in rats. nih.gov

| CYP Isoenzyme | Role in Phenothiazine Metabolism | Example Substrates |

|---|---|---|

| CYP1A2 | N-demethylation, 5-sulfoxidation, formation of reactive intermediates | Chlorpromazine, Perazine, Thioridazine nih.govnih.govnih.gov |

| CYP2D6 | Formation of reactive intermediates (via hydroxylation), N-demethylation | Chlorpromazine, Thioridazine, Promazine, Perazine nih.govnih.gov |

| CYP3A4 | 5-sulfoxidation (minor contribution) | Chlorpromazine nih.gov |

| CYP2B2 (rat) | N-demethylation, 5-sulfoxidation | Perazine nih.gov |

Formation of Active and Reactive Metabolites and their Biological Significance

The metabolism of phenothiazines does not always lead to inactive, excretable compounds. In many cases, the metabolites formed are themselves biologically active or chemically reactive.

Reactive Metabolites : These are chemically unstable molecules that can covalently bind to cellular macromolecules, such as proteins. The formation of electrophilic iminoquinone species from chlorpromazine and thioridazine is a prime example. nih.gov These reactive intermediates can be "trapped" by cellular nucleophiles like glutathione (B108866) (GSH), forming GSH conjugates that can be detected and identified. nih.gov Another identified reactive intermediate is the phenothiazine cation radical, which is involved in the formation of sulfoxides. rsc.org

| Metabolite Type | Example | Biological Significance |

|---|---|---|

| Active Metabolite | Hydroxylated and demethylated phenothiazines | Can retain activity at neurotransmitter receptors, contributing to the overall pharmacological profile. psu.edunih.gov |

| Reactive Metabolite | Electrophilic quinone imine, Phenothiazine cation radical | Can bind to cellular proteins, potentially leading to toxicity; can be detoxified by conjugation with glutathione. nih.govrsc.org |

Bioactivation Mechanisms and Potential Toxicological Implications

Bioactivation is the process by which a drug is metabolically converted into a more chemically reactive, and therefore potentially toxic, species. nih.govtaylorandfrancis.com This is a significant concern for phenothiazine derivatives and has been implicated in rare but severe adverse effects like hepatotoxicity. nih.gov

A proposed bioactivation pathway for drugs like chlorpromazine and thioridazine involves a two-step process mediated by cytochrome P450 enzymes:

Initial Hydroxylation : The phenothiazine core undergoes hydroxylation, often at the C-7 position. nih.gov

Oxidation to Quinone Imine : The hydroxylated metabolite is then further oxidized by P450 enzymes to form a highly reactive and electrophilic quinone imine intermediate. nih.gov

This reactive metabolite can then covalently bind to nucleophilic sites on cellular proteins. This binding can disrupt protein function or be recognized by the immune system, potentially triggering an adverse immune response that can lead to cell damage and organ toxicity. nih.govnih.govresearchgate.net The formation of these reactive intermediates represents a critical link between the metabolism of phenothiazine derivatives and their potential for idiosyncratic toxicity. nih.gov

Advanced Bioanalytical Methodologies for Detection and Quantification of 8 Chloro 10h Phenothiazin 3 Ol in Biological Matrices

High-Resolution Chromatographic Techniques

Chromatographic separation is a critical step in the bioanalytical workflow, isolating the target analyte from endogenous interferences. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones for the analysis of phenothiazine (B1677639) derivatives.

HPLC is a widely adopted technique for the determination of phenothiazines in biological fluids. researchgate.net The separation is typically achieved on reversed-phase columns, such as C18 or RP8, which effectively separate the relatively nonpolar phenothiazine core from more polar matrix components. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) delivered in either an isocratic or gradient elution mode. nih.govnih.gov

Various detectors can be coupled with HPLC for the quantification of 8-Chloro-10H-phenothiazin-3-ol. Ultraviolet (UV) detection is a common choice, with phenothiazines exhibiting strong absorbance at specific wavelengths, often around 250 nm. nih.govnih.gov For enhanced sensitivity and selectivity, electrochemical detectors, such as coulometric detectors, can be employed, which measure the current generated by the oxidation of the phenothiazine molecule at a specific potential. nih.gov

Table 1: Typical HPLC-UV Parameters for Analysis of Phenothiazine Analogs

| Parameter | Condition |

|---|---|

| Column | SymmetryShield RP8 (150 x 2.1 mm, 3.5 µm) nih.gov |

| Mobile Phase | Acetonitrile / Ammonium formate-formic acid buffer (gradient) nih.gov |

| Flow Rate | 0.5 mL/min researchgate.net |

| Injection Volume | 20 µL nih.gov |

| Detector | UV Absorbance at 250 nm nih.gov |

| Run Time | < 15 minutes nih.govoup.com |

UHPLC represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This results in markedly improved resolution, higher peak capacities, and significantly shorter analysis times, often under 10 minutes. mdpi.comnih.gov For phenothiazine analysis, UHPLC systems provide greater sensitivity and efficiency, which is particularly advantageous when dealing with low analyte concentrations in complex biological samples like whole blood. mdpi.com The underlying principles of separation are similar to HPLC, employing reversed-phase columns and gradient elution with mobile phases like acetonitrile and water, often acidified with formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry. researchgate.netmdpi.com

Table 2: Exemplary UHPLC-MS/MS Conditions for Phenothiazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity HSS T3 (100 x 2.1 mm, 1.8 µm) nih.govoup.com |

| Mobile Phase A | 0.1% Formic acid in water mdpi.com |

| Mobile Phase B | 0.1% Formic acid in acetonitrile mdpi.com |

| Flow Rate | 0.5 mL/min oup.com |

| Analysis Time | < 9 minutes mdpi.comoup.com |

| Detector | Tandem Mass Spectrometer |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the definitive technique for the sensitive and specific quantification of drugs in biological matrices. Tandem mass spectrometry (MS/MS) offers an additional layer of selectivity, making it the gold standard for bioanalytical applications.

Electrospray ionization (ESI) is the most common ionization source used for the analysis of phenothiazine derivatives. In positive ion mode, ESI facilitates the formation of protonated molecular ions, denoted as [M+H]⁺. nih.gov For this compound, this would correspond to the parent molecule gaining a proton. This soft ionization technique minimizes fragmentation within the source, preserving the molecular ion for subsequent analysis in the mass spectrometer. All phenothiazine compounds analyzed via this method have been shown to produce base peaks corresponding to the [M+1]⁺ ion. nih.gov

Selected Reaction Monitoring (SRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry. nih.gov In an SRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to isolate the precursor ion (the [M+H]⁺ ion of this compound). This isolated ion is then fragmented in the collision cell (the second quadrupole). The third quadrupole is then set to detect a specific, characteristic fragment ion, known as the product ion. nih.gov For phenothiazines, a common fragmentation pathway involves the cleavage of the side chain. nih.gov

This precursor-to-product ion transition is unique to the target analyte, effectively filtering out background noise and interferences from the complex biological matrix. The monitoring of one or more such transitions provides exceptional selectivity and allows for very low limits of detection, often in the picogram to nanogram per milliliter range. nih.gov Studies comparing SRM with selected ion monitoring (SIM) for phenothiazine analysis in whole blood and urine have demonstrated that SRM provides significantly higher sensitivity. nih.gov

Table 3: Hypothetical SRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|

| 250.72 | Fragment 1 | Isolation of the protonated molecular ion of this compound |

| 250.72 | Fragment 2 | Monitoring a second characteristic fragment for confirmation |

Note: Specific product ions would be determined experimentally through infusion and fragmentation analysis of a pure standard.

Sophisticated Sample Preparation Techniques for Complex Biological Samples

The goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., blood, plasma, urine), remove interfering substances like proteins and lipids, and concentrate the analyte to a level suitable for detection.

Several techniques are employed for the extraction of phenothiazines from biological samples:

Protein Precipitation (PPT): This is a straightforward and rapid method where a large excess of an organic solvent (e.g., acetonitrile) is added to the plasma or serum sample. This denatures and precipitates the proteins, which are then removed by centrifugation. While simple, this method may result in less clean extracts compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is critical for achieving good recovery. For phenothiazines, solvent mixtures such as ethyl acetate/heptane have been used. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique that provides cleaner extracts and higher concentration factors than PPT or LLE. oup.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. For phenothiazines, reversed-phase (e.g., C18) or cyanopropyl cartridges are common. nih.govoup.com The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of an organic solvent. nih.gov Recoveries for phenothiazines using SPE are often high, with values reported between 64% and 92%. nih.gov

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free extraction technique that uses a coated fiber to adsorb the analyte directly from the sample. nih.gov For phenothiazine analysis, polyacrylate-coated fibers have been shown to be effective for extraction from whole blood and urine. nih.gov The fiber is then desorbed directly into the analytical instrument, providing a highly concentrated and clean sample. nih.gov

Table 4: Comparison of Sample Preparation Techniques for Phenothiazines in Biological Matrices

| Technique | Principle | Advantages | Disadvantages | Typical Recovery |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Protein removal by solvent denaturation | Fast, simple, inexpensive | Less clean extracts, potential for ion suppression | Variable |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible liquids | Good for some matrices, can be selective | Labor-intensive, emulsion formation, large solvent use oup.com | >50% oup.com |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | High recovery, clean extracts, automation possible oup.com | More complex method development, costlier | 64-92% nih.gov |

| Solid-Phase Microextraction (SPME) | Analyte adsorption onto a coated fiber | Solvent-free, high concentration factor, simple nih.gov | Fiber fragility, potential for matrix effects | Variable, dependent on matrix nih.gov |

Spectroscopic and Electroanalytical Methodologies

Following extraction, various analytical techniques can be employed for the final quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation.

The tricyclic structure of the phenothiazine core is inherently chromophoric, making it suitable for analysis by UV-Vis Spectrophotometry . This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides a robust and straightforward method for the determination of phenothiazine compounds in biological specimens. nih.gov

Fluorimetry , or fluorescence spectroscopy, is another powerful technique for the analysis of phenothiazine derivatives. nih.gov Compounds that fluoresce emit light at a longer wavelength after absorbing light at a shorter wavelength. This phenomenon can provide high sensitivity and selectivity. The native fluorescence of the phenothiazine nucleus or its derivatives can be measured, or fluorescent tags can be introduced. Novel phenothiazine-based fluorophores have been synthesized that exhibit intramolecular charge transfer, resulting in strong fluorescence emission that can be used for sensitive detection. researchgate.net

Table 3: Spectroscopic Properties of Representative Phenothiazine Derivatives

| Compound Type | Method | Solvent | Absorption Max (λmax) | Emission Max (λem) |

|---|---|---|---|---|

| Phenothiazine Fluorophore | UV-Vis / Fluorescence | Acetonitrile | 432 nm | 619 nm |

| Phenothiazine S-oxide | Fluorescence | N/A | N/A | 350-450 nm |

Data compiled from various studies on phenothiazine-based compounds. nih.govresearchgate.netutexas.edu

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. Flow injection chemiluminescence (FI-CL) methods have been developed for the sensitive determination of phenothiazine derivatives. researchgate.net One such method is based on the CL reaction of phenothiazines with a ruthenium complex (Ru(phen)32+) and cerium(IV) in an acidic medium. researchgate.net Electrogenerated chemiluminescence (ECL) is another technique where reactive species are generated at an electrode surface to produce light, and it has been demonstrated for phenothiazine-based molecules. utexas.edu

Voltammetric Methods are electroanalytical techniques that measure the current resulting from the application of a potential. The phenothiazine nucleus is electrochemically active and can be reversibly oxidized, making it an excellent candidate for voltammetric analysis. researchgate.net Sensitive and rapid methods using square wave voltammetry (SWV) and differential pulse voltammetry (DPV) at a boron-doped diamond electrode have been developed for phenothiazine derivatives. researchgate.net These methods demonstrate high accuracy and recovery for the determination of these compounds. researchgate.net Furthermore, liquid chromatography with electrochemical detection provides a powerful combination of separation and sensitive quantification for phenothiazines. acs.org

Table 4: Performance of Voltammetric Methods for Phenothiazine Derivatives

| Analyte | Method | Linear Range (mol/L) | Recovery |

|---|---|---|---|

| Levomepromazine | SWV | 4 x 10⁻⁷ to 1.38 x 10⁻⁴ | 98.52% - 99.57% |

| Promazine (B1679182) | SWV | 4 x 10⁻⁷ to 1.17 x 10⁻⁵ | 98.52% - 99.57% |

Data from a study using a boron-doped diamond electrode. researchgate.net

Application in Preclinical and Clinical Biofluid Analysis for Research Purposes

The advanced analytical methodologies described are essential tools in preclinical and clinical research for compounds derived from the this compound scaffold. nutrasource.caitrlab.com The bioanalysis of drugs and their metabolites in biological fluids is fundamental to understanding their pharmacokinetic (PK) and toxicokinetic (TK) profiles. itrlab.combioagilytix.com

In preclinical development, these methods are used to analyze samples from in vitro and in vivo studies to assess a drug candidate's absorption, distribution, metabolism, and excretion (ADME). nuvisan.com The high sensitivity of techniques like SPME coupled with LC-MS/MS allows for the quantification of low concentrations of the parent drug and its metabolites in various biological matrices from animal studies. nih.gov

For clinical research, these robust and validated bioanalytical methods are crucial for analyzing samples from human trials. They are used to support bioavailability, bioequivalence, and drug-drug interaction studies. nutrasource.ca The ability to accurately measure drug concentrations in plasma, urine, or other biofluids over time is critical for establishing the safety and efficacy profile of a new therapeutic agent. The development and application of these selective and sensitive analytical techniques are, therefore, indispensable for advancing new phenothiazine-based drug candidates from discovery to clinical use. nuvisan.com

Future Research Directions and Therapeutic Advancement

Rational Design and Development of Next-Generation Phenothiazine-Based Agents

The development of new phenothiazine-based agents is increasingly guided by rational design, a strategy that leverages an understanding of molecular structures and mechanisms to create compounds with enhanced efficacy and specificity. mdpi.com This approach moves beyond traditional trial-and-error methods, allowing for the targeted synthesis of derivatives with desired pharmacological profiles.

Researchers are focusing on modifying the core phenothiazine (B1677639) structure to create novel compounds with diverse biological activities. For instance, the synthesis of new phenothiazine derivatives containing elements like diethanolamine, methoxyethylamine, flavonoids, and nitric oxide (NO) donors has been explored for treating breast cancer. nih.gov The goal is to develop next-generation agents that can overcome the limitations of existing drugs. Molecular hybridization, which combines the phenothiazine pharmacophore with other bioactive scaffolds, has yielded compounds with promising antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.com

Key areas of focus in the rational design of phenothiazine derivatives include:

Target Specificity: Designing molecules that interact with specific biological targets to minimize off-target effects. For example, new derivatives have been designed as potential topoisomerase II (Topo II) inhibitors for cancer therapy. mdpi.com

Improved Potency: Synthesizing compounds with stronger inhibitory activity against cancer cells. Studies have shown that certain new phenothiazine derivatives containing a nitric oxide donor are more potent than existing drugs like trifluoperazine (B1681574) and thioridazine (B1682328) against various breast cancer cell lines. nih.gov

Reduced Toxicity: Modifying structures to decrease adverse effects on healthy cells. Research has identified derivatives that show high cytotoxicity towards cancer cells while having lower toxicity in non-cancerous cells and in vivo models like zebrafish. nih.govnih.gov

The structural versatility of the phenothiazine nucleus allows for the creation of donor-acceptor (D–A) systems, which are valuable in materials science. For example, a phenothiazine-based covalent organic framework has been designed for enhanced photocatalytic activities, demonstrating the broad applicability of this chemical scaffold beyond medicine. rsc.org

Repurposing and Repositioning Strategies for Existing Phenothiazine Derivatives

Drug repurposing, or finding new uses for approved drugs, offers a cost-effective and accelerated pathway for therapeutic development due to the established safety and pharmacokinetic profiles of these compounds. mdpi.commtak.hu Phenothiazine derivatives, originally used as antipsychotics, are prime candidates for repurposing and have shown significant potential in oncology. nih.govresearchgate.net

Numerous studies have demonstrated the anticancer activities of various phenothiazines, including trifluoperazine, prochlorperazine, chlorpromazine (B137089), promethazine, thioridazine, and fluphenazine. nih.govresearchgate.net Their mechanisms of action in cancer are multifaceted and include:

Disruption of Plasma Membrane: Phenothiazines can interfere with the integrity of the cancer cell membrane, leading to cell death. nih.govresearchgate.net

Inhibition of Efflux Pumps: They can counteract multidrug resistance (MDR), a major obstacle in chemotherapy, by inhibiting efflux pumps that expel anticancer drugs from cells. mdpi.commtak.hu

Modulation of Cellular Pathways: These compounds can affect critical signaling pathways involved in cancer cell survival and proliferation, such as the phosphatidylinositol 3'-kinase/Akt pathway. nih.govmdpi.com They can also induce apoptosis (programmed cell death) and autophagy. nih.govmdpi.com

The effectiveness of repurposed phenothiazines can be concentration-dependent and vary based on the type of cancer, highlighting the need for careful evaluation to determine their therapeutic potential in specific contexts. nih.gov

Table 1: Examples of Repurposed Phenothiazine Derivatives and their Anticancer Mechanisms

| Phenothiazine Derivative | Investigated Cancer Type(s) | Mechanism of Action |

|---|---|---|

| Trifluoperazine | Various cancer cells | Anticancer activities. nih.govresearchgate.net |

| Prochlorperazine | Various cancer cells | Anticancer activities. nih.govresearchgate.net |

| Chlorpromazine | Chemoresistant glioma, various cancer cells | Inhibition of cytochrome c oxidase, anticancer activities. nih.gov |

| Promethazine | Breast cancer | Chemosensitizing activity by modulating P-gp activity. mdpi.com |

| Thioridazine | Various cancer cells | Anticancer activities. nih.govresearchgate.net |

| Fluphenazine | Colon adenocarcinoma, various cancer cells | Decreased expression of MDR1 and COX2 genes, anticancer activities. mdpi.comnih.gov |

Addressing Challenges in Clinical Translation and Drug Development

Despite the promise of phenothiazine derivatives, their journey from the laboratory to clinical practice is fraught with challenges. The clinical development success rate for antipsychotic drugs, particularly those with novel mechanisms of action, is notably low. tandfonline.com

A primary challenge lies in the side effect profile of first-generation phenothiazines. nih.gov While developed as D2 receptor antagonists for treating psychosis, this mechanism is also linked to significant adverse effects, including: tandfonline.comnih.gov

Extrapyramidal Symptoms: Involuntary movements such as tardive dyskinesia can occur with chronic use. nih.gov

Anticholinergic Effects: These include dry mouth, blurred vision, and constipation. nih.gov

Metabolic Issues: Some phenothiazines carry a high risk of weight gain, which can lead to complications like diabetes. nih.gov

Toxicity: Certain derivatives, like chlorpromazine, are associated with liver toxicity. nih.gov

These known side effects complicate the clinical development of new phenothiazine-based drugs, even for non-psychiatric indications like cancer. nih.gov Overcoming these hurdles requires innovative trial designs and a deep understanding of the drug's mechanism of action to balance efficacy with safety. tandfonline.com The complexity of diseases like cancer and the limitations of animal models in predicting human responses further compound these challenges. tandfonline.com

Synergistic Integration of Computational and Experimental Paradigms in Drug Discovery

The integration of computational and experimental methods is revolutionizing drug discovery, making the process more efficient and targeted. nih.govnih.gov This synergistic approach is particularly valuable for exploring the vast chemical space of phenothiazine derivatives.

Computer-aided drug discovery (CADD) employs a range of techniques to accelerate the identification and optimization of lead compounds. nih.govbeilstein-journals.org These methods include:

Virtual Screening and Molecular Docking: These techniques predict how well a compound will bind to a specific biological target, such as a protein. nih.govbeilstein-journals.org This allows researchers to screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov In the context of phenothiazines, docking studies have been used to identify derivatives that could act as cholinesterase inhibitors. nih.gov

Pharmacophore Modeling: This involves identifying the essential three-dimensional features of a molecule required for its biological activity, which helps in designing new, more potent compounds. nih.gov

Predictive Modeling: Computational models can predict the properties of a compound, such as its solubility or potential toxicity, early in the discovery process. nih.govresearchgate.net

By combining these computational predictions with experimental validation, researchers can streamline the drug development pipeline. This integrated paradigm allows for the rapid identification of novel phenothiazine derivatives with significant cytotoxic effects in cancer cells and low toxicity in vivo, ultimately accelerating the path toward new therapeutic agents. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.